3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18372741
InChI: InChI=1S/C6H5N3O2/c1-9-5(10)4(2-7)3-8-6(9)11/h3H,1H3,(H,8,11)
SMILES:
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC18372741

Molecular Formula: C6H5N3O2

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile -

Specification

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
IUPAC Name 3-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C6H5N3O2/c1-9-5(10)4(2-7)3-8-6(9)11/h3H,1H3,(H,8,11)
Standard InChI Key BKPALOYSZUJHHW-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C(=CNC1=O)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine core with substituents at positions 3, 5, 2, and 4. The IUPAC name, 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, reflects its:

  • Methyl group at N3

  • Nitrile (-C≡N) at C5

  • Two ketone groups (=O) at C2 and C4

The planar pyrimidine ring adopts a partially saturated conformation, with the nitrile group introducing significant polarity (calculated logP: 0.32) .

Key Physicochemical Data

PropertyValueSource
Molecular formulaC₆H₅N₃O₂
Molecular weight151.12 g/mol
Melting point215–217°C (decomposes)
Purity≥95% (HPLC)
SolubilityDMSO: 25 mg/mL; H₂O: <1 mg/mL

The nitrile group confers reactivity toward nucleophiles, while the conjugated ketones participate in keto-enol tautomerism, influencing its stability in aqueous media .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reported route involves a one-pot cyclo-condensation of:

  • Ethyl cyanoacetate (1.2 equiv)

  • Methylurea (1.0 equiv)

  • Catalytic p-toluenesulfonic acid (p-TSA)

Reaction conditions:

  • Solvent-free, microwave irradiation (120°C, 15 min)

  • Yield: 78–85%

Alternative methods employ conventional heating under reflux (6–8 hours) in ethanol, though with reduced yields (55–60%) .

Industrial Optimization

Scale-up processes prioritize cost efficiency and safety:

  • Continuous flow reactors reduce reaction time to <30 minutes.

  • In situ crystallization minimizes purification steps.

  • Waste mitigation: Recycling ethanol solvent reduces E-factor to 2.1.

Chemical Reactivity and Derivatives

Nucleophilic Substitutions

The nitrile group undergoes:

  • Hydrolysis: Forms 5-carboxamide derivatives under acidic conditions (H₂SO₄, 80°C).

  • Reduction: LiAlH₄ converts -C≡N to -CH₂NH₂, yielding 5-aminomethyl analogs.

Ketone Reactivity

The C2 and C4 ketones participate in:

  • Enolate formation: Reacts with alkyl halides (e.g., CH₃I) to generate 3,3-dimethyl derivatives .

  • Condensation: With hydrazines, forms pyrazolo[1,5-a]pyrimidines—a scaffold with reported anticancer activity .

OrganismMIC (μg/mL)Derivative StructureReference
Staphylococcus aureus325-Cyano-3-methylthio analog
Candida albicans645-Amidine analog

Mechanistic studies suggest DNA gyrase inhibition and membrane disruption as primary modes of action .

Antitumor Activity

In vitro screens against MCF-7 breast cancer cells:

DerivativeIC₅₀ (48 h)Mechanism
5-Cyano-3-ethyl analog18.2 μMTopoisomerase II inhibition
5-Nitro analog9.8 μMROS-mediated apoptosis

The parent compound shows moderate activity (IC₅₀: 45 μM), suggesting derivatization enhances potency .

Industrial and Material Science Applications

Polymer Synthesis

Incorporation into polyimides improves thermal stability:

PolymerT₉ (°C)Tensile Strength (MPa)
Conventional polyimide28095
5-Cyano-modified315118

The nitrile group cross-links upon heating, enhancing mechanical properties.

Agrochemical Intermediates

Used in synthesizing neonicotinoid analogs with reduced bee toxicity:

CompoundAphid LC₅₀ (ppm)Bee LD₅₀ (μg/bee)
Imidacloprid0.020.003
5-Cyano-pyrimidine analog0.150.85

The bulkier pyrimidine core limits insect nicotinic receptor binding while retaining pest control efficacy.

Research Frontiers and Challenges

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability:

  • Entrapment efficiency: 92%

  • Sustained release: 80% over 72 h (pH 7.4)

In vivo studies show 3-fold higher tumor accumulation vs. free drug .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

  • Electrostatic potential: High negative charge at O2 (-0.43 e) and O4 (-0.39 e)

  • HOMO-LUMO gap: 4.2 eV, indicating susceptibility to nucleophilic attack

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